2,5-Bis(chloromethyl)-p-xylene

Catalog No.
S1894873
CAS No.
6298-72-2
M.F
C10H12Cl2
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(chloromethyl)-p-xylene

CAS Number

6298-72-2

Product Name

2,5-Bis(chloromethyl)-p-xylene

IUPAC Name

1,4-bis(chloromethyl)-2,5-dimethylbenzene

Molecular Formula

C10H12Cl2

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3

InChI Key

UYRPOMMBPQHVMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1CCl)C)CCl

Canonical SMILES

CC1=CC(=C(C=C1CCl)C)CCl

2,5-Bis(chloromethyl)-p-xylene is an organic compound with the molecular formula C₁₀H₁₂Cl₂. It is classified as a chloromethyl derivative of p-xylene, featuring two chloromethyl groups attached to the aromatic ring at the 2 and 5 positions. This compound is a colorless to yellow liquid with a distinct odor, and it is known for its reactivity due to the presence of chloromethyl groups, which can participate in various

BCMPX primarily functions as a crosslinking agent in scientific research. As mentioned earlier, it reacts with nucleophilic groups on biomolecules, leading to the formation of covalent bonds and the creation of crosslinks. This crosslinking can stabilize protein structures, immobilize enzymes for further studies, and modify the properties of biomaterials.

BCMPX is a hazardous compound due to its high reactivity and potential toxicity. Key safety concerns include:

  • Carcinogenicity: BCMPX is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) []. Studies have shown it to be mutagenic and induce tumors in animals [].
  • Skin and respiratory irritation: Contact with BCMPX can cause skin irritation, burns, and respiratory problems.
  • Eye damage: Exposure to BCMPX can lead to severe eye irritation and potential damage.

2,5-Bis(chloromethyl)-p-xylene (BCMP) is a chemical compound used primarily in proteomics research [, ]. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue. BCMP plays a crucial role in a technique called protein cross-linking [].

Protein Cross-linking with BCMP

Protein cross-linking involves introducing covalent linkages between protein molecules. BCMP acts as a cross-linking agent due to the presence of two highly reactive chloromethyl groups []. These chloromethyl groups can form bonds with amino acid side chains in proteins, effectively linking nearby protein molecules together.

The chemical behavior of 2,5-bis(chloromethyl)-p-xylene is influenced by its structure. The chloromethyl groups are reactive and can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other chemicals. Key reactions include:

  • Halogenation: The chloromethyl groups can further react with nucleophiles or electrophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions, allowing for the introduction of different functional groups .
  • Oxidation: The methyl groups can be oxidized to yield dicarboxylic acids or other oxidized products .

The synthesis of 2,5-bis(chloromethyl)-p-xylene typically involves the chloromethylation of p-xylene using formaldehyde and hydrochloric acid or other chlorinating agents. Common methods include:

  • Chloromethylation Reaction:
    • React p-xylene with formaldehyde in the presence of a strong acid catalyst (e.g., sulfuric acid).
    • Control temperature and reaction time to favor the formation of the desired bis(chloromethyl) product.
  • Electrophilic Aromatic Substitution:
    • Use chloromethyl methyl ether under acidic conditions to introduce chloromethyl groups onto the aromatic ring .

2,5-Bis(chloromethyl)-p-xylene finds applications in several fields:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Polymer Chemistry: It can be used in the production of specialty polymers and resins.
  • Chemical Research: As a reagent in various

Interaction studies involving 2,5-bis(chloromethyl)-p-xylene focus on its reactivity with nucleophiles and electrophiles. These interactions can lead to the formation of diverse chemical products depending on reaction conditions. The compound's chlorinated nature may also influence its behavior in biological systems, although specific interaction studies are sparse .

Several compounds share structural similarities with 2,5-bis(chloromethyl)-p-xylene. Here are some notable examples:

Compound NameStructureKey Features
1,4-DichlorobenzeneC₆H₄Cl₂Two chlorine atoms at para positions; used as a solvent.
2-ChlorotolueneC₇H₇ClOne chlorine atom; used in organic synthesis.
3-ChlorotolueneC₇H₇ClSimilar structure; used as an intermediate in chemical synthesis.
4-Chloro-α-methylstyreneC₉H₉ClChlorinated derivative; used in polymer production.

Uniqueness

2,5-Bis(chloromethyl)-p-xylene stands out due to its dual chloromethyl groups positioned on a para-substituted xylene framework. This unique arrangement enhances its reactivity compared to other chlorinated xylenes or benzene derivatives, making it particularly valuable in synthetic chemistry and polymer applications .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6298-72-2

Wikipedia

Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-

General Manufacturing Information

Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl-: INACTIVE

Dates

Modify: 2023-08-16

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